2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
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Overview
Description
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a thiophene ring via a sulfanyl bridge and an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with an alkylating agent, such as ethyl iodide, to introduce the ethyl group at the nitrogen atom. The resulting compound is further treated with a thiol reagent to introduce the sulfanyl group.
Formation of the Acetohydrazide Group: The thiophene-2-carbaldehyde is condensed with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with the benzimidazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their function. The thiophene ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The hydrazone group can form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N4OS2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4OS2/c1-2-20-14-8-4-3-7-13(14)18-16(20)23-11-15(21)19-17-10-12-6-5-9-22-12/h3-10H,2,11H2,1H3,(H,19,21)/b17-10+ |
InChI Key |
DKTDSUXYQFVXRI-LICLKQGHSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
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